3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate
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Overview
Description
3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, indole, and carbamate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves several steps, starting with the preparation of the indole derivative. The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The resulting indole is then functionalized with hydroxyl and methyl groups through electrophilic aromatic substitution reactions.
The next step involves the formation of the propylamino group, which is achieved by reacting the functionalized indole with 3-bromopropylamine under basic conditions. The final step is the formation of the carbamate group, which is accomplished by reacting the amine derivative with N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the functionalization steps, as well as the use of automated systems for the final carbamate formation step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with indole and carbamate functionalities.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s unique structure and reactivity may make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and carbamate groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with a similar indole structure, known for its potential anticancer properties.
Carbamazepine: A pharmaceutical compound with a carbamate group, used as an anticonvulsant and mood stabilizer.
Bis(2-chloroethyl)amine: A compound with a similar bis(2-chloroethyl)amino group, known for its use in chemotherapy.
Uniqueness
3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions
Properties
CAS No. |
185994-06-3 |
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Molecular Formula |
C35H44Cl2N4O4 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate |
InChI |
InChI=1S/C35H44Cl2N4O4/c1-26-32-25-31(43)14-15-33(32)41(34(26)28-8-12-30(42)13-9-28)21-3-18-38-19-4-24-45-35(44)39-20-2-5-27-6-10-29(11-7-27)40(22-16-36)23-17-37/h6-15,25,38,42-43H,2-5,16-24H2,1H3,(H,39,44) |
InChI Key |
JHQJBFKYOQNKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCNCCCOC(=O)NCCCC3=CC=C(C=C3)N(CCCl)CCCl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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